Dinoterb acetate

Vue d'ensemble

Description

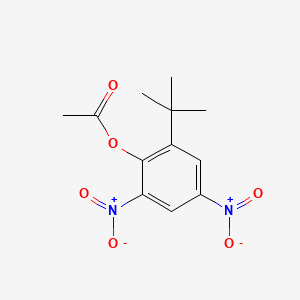

Dinoterb acetate is a chemical compound with the molecular formula

C12H14N2O6

and a molecular weight of 282.25 g/mol . It is primarily known for its use as a pre-emergence herbicide, effectively controlling the growth of weeds before they emerge from the soil . This compound is characterized by its low aqueous solubility and high volatility .Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dinoterb acetate is synthesized through a series of chemical reactions involving the nitration of tert-butylphenol followed by esterification. The general synthetic route includes:

Nitration: Tert-butylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the aromatic ring.

Esterification: The nitrated product is then esterified with acetic anhydride in the presence of a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Nitration: Using industrial nitration reactors to ensure controlled addition of nitric acid and sulfuric acid.

Purification: The nitrated intermediate is purified through recrystallization or distillation.

Esterification: Large-scale esterification is carried out in industrial reactors with efficient mixing and temperature control to optimize yield and purity.

Analyse Des Réactions Chimiques

Thermal Decomposition

Dinoterb acetate undergoes thermal degradation when exposed to elevated temperatures, producing hazardous byproducts. Key findings include:

These reactions pose significant safety risks during storage or accidental fire scenarios, as NOₓ emissions are respiratory irritants and environmental pollutants .

Reactivity with Oxidizing and Reducing Agents

This compound exhibits moderate reactivity due to its nitroaromatic core:

-

Incompatibility with Strong Oxidizers

While stable under ambient conditions, it reacts exothermically with strong oxidizing agents (e.g., peroxides), potentially leading to combustion or explosive decomposition . -

Reduction Pathways

Limited data suggest potential reduction of nitro groups (-NO₂) to amines (-NH₂) under catalytic hydrogenation, though specific studies on this compound are sparse .

Hydrolysis and Stability in Aqueous Media

As an acetylated derivative, this compound demonstrates hydrolytic stability under neutral conditions but degrades in alkaline environments:

This hydrolysis pathway is critical for environmental fate, as the parent compound Dinoterb is more toxic and mobile in ecosystems .

Photochemical Reactivity

While direct studies on this compound are lacking, its nitroaromatic structure suggests susceptibility to UV-induced reactions:

-

Nitro Group Photolysis : Potential formation of nitrophenoxyl radicals under sunlight, leading to secondary pollutants .

-

Quenching Mechanisms : Antioxidants or UV stabilizers may mitigate degradation, though practical applications remain unexplored .

Comparative Reactivity with Analogues

This compound shares reactivity trends with other nitroaromatic herbicides but differs in ester-driven stability:

| Compound | Key Reactivity Difference |

|---|---|

| Dinoterb | Higher oxidative reactivity due to free phenolic -OH group . |

| Dinoseb | Enhanced redox activity from sec-butyl substituent, increasing metabolic uncoupling . |

Applications De Recherche Scientifique

Introduction to Dinoterb Acetate

This compound is a synthetic herbicide primarily utilized for the pre-emergence control of annual broad-leaved weeds in various agricultural crops. Its chemical structure, identified as 2-tert-butyl-4,6-dinitrophenyl acetate, indicates its classification within the dinitrophenol herbicide family. This compound is known for its selective, non-systemic action, which disrupts the oxidative phosphorylation process in plants, leading to weed mortality.

Agricultural Use

This compound is primarily applied in the agricultural sector for weed management. It is effective against a range of annual broad-leaved weeds and is commonly used in crops such as:

- Cereals : Effective in controlling weeds that compete with cereal crops.

- Legumes : Helps maintain crop yield by minimizing weed interference.

- Maize : Utilized to enhance maize production by controlling early weed growth.

- Cotton and Grapes : Applied to protect these crops from weed competition during critical growth phases.

Pest Control

In addition to its herbicidal properties, this compound has been noted for its efficacy against certain pests, including:

- Aphids

- Scale insects

- Red spider mites

- Nematodes

This dual functionality makes it a valuable tool in integrated pest management strategies.

Formulations and Application Methods

This compound is available in various formulations, including:

- Emulsifiable concentrates

- Wettable powders

- Soluble liquids

These formulations allow for flexible application methods tailored to specific agricultural practices and environmental conditions.

Environmental Considerations

While this compound is effective in controlling weeds and pests, it poses certain environmental risks. The compound has a high oral toxicity in mammals and may act as a reproduction/developmental toxin. Furthermore, significant gaps exist in ecotoxicological data regarding its impact on biodiversity and soil health, necessitating careful management during application.

Case Study 1: Efficacy in Cereal Crops

A study conducted on the application of this compound in cereal crops demonstrated a significant reduction in weed biomass compared to untreated controls. The results indicated that this compound effectively suppressed the growth of competitive weeds, leading to improved crop yields.

Case Study 2: Impact on Non-target Species

Research has highlighted concerns regarding the potential impact of this compound on non-target species within agricultural ecosystems. A comprehensive assessment revealed that while the herbicide effectively controlled target weeds, it also posed risks to beneficial insects and soil microorganisms.

Case Study 3: Regulatory Status and Approval

This compound's regulatory status varies by region. In some areas, it has not received approval for use due to concerns regarding human health and environmental safety. Continuous monitoring and research are necessary to evaluate its long-term effects and inform regulatory decisions.

Mécanisme D'action

Dinoterb acetate exerts its herbicidal effects by inhibiting the photosynthesis process in plants. It targets specific enzymes involved in the electron transport chain within the chloroplasts, leading to the disruption of energy production and ultimately causing plant death . The compound’s high volatility allows it to be effective even at low concentrations, making it a potent herbicide.

Comparaison Avec Des Composés Similaires

Dinoseb: Another herbicide with a similar structure but different functional groups.

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different mechanism of action.

Paraquat: A non-selective herbicide with a different chemical structure and mode of action.

Uniqueness: Dinoterb acetate is unique due to its specific nitration and esterification process, which imparts distinct chemical properties such as high volatility and low solubility. These properties make it particularly effective as a pre-emergence herbicide, distinguishing it from other herbicides that may require higher concentrations or different application methods.

Activité Biologique

Dinoterb acetate is a synthetic herbicide belonging to the dinitrophenol class, primarily used for its selective herbicidal properties. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and ecotoxicological impacts.

- Chemical Formula : C₁₂H₁₄N₂O₆

- Molecular Weight : 282.25 g/mol

- CAS Number : 3204-27-1

- Structure : this compound is characterized by a dinitrophenol moiety, which is known for its ability to uncouple oxidative phosphorylation in cellular respiration.

This compound functions as a non-systemic herbicide , primarily affecting plant respiration and photosynthesis. It acts by disrupting the proton gradient across mitochondrial membranes, leading to uncoupling of oxidative phosphorylation. This results in decreased ATP production, ultimately causing plant death. The compound exhibits contact action, meaning it must come into direct contact with plant tissues to be effective.

Mammalian Toxicity

This compound has been classified as having high oral toxicity in mammals. Key findings include:

- LD50 Values : The acute oral LD50 values suggest significant toxicity, with estimates around 2.5 mg/kg for rats .

- Developmental Toxicity : Studies indicate potential teratogenic effects, with NOEL (No Observed Effect Level) values for embryo-foetotoxicity reported as low as 1.25 mg/kg/d in rabbits .

Ecotoxicological Impact

The ecotoxicological profile of this compound reveals serious risks to various non-target organisms:

Environmental Fate

This compound is characterized by low aqueous solubility and high volatility, leading to rapid degradation in soil and water environments. The compound's half-life (DT50) in water is approximately 9.2 to 10.4 days . It is not expected to persist long-term in environmental systems.

Regulatory Status

Due to its high toxicity and potential environmental risks, this compound has faced regulatory scrutiny:

- Bans and Restrictions : The use of dinoterb has been banned or severely restricted in several jurisdictions due to health concerns and ecological impacts .

- Risk Assessments : Regulatory evaluations have concluded that dinoterb does not meet safety requirements under existing pesticide regulations due to significant gaps in safety data and high-risk profiles for human health and the environment .

Case Studies

-

Acute Oral Toxicity Study :

A study conducted on the acute oral toxicity of this compound in rats revealed a strong correlation between chemical structure and toxicity levels. The research utilized quantitative structure-activity relationship (QSAR) models to predict LD50 values effectively, confirming the compound's hazardous nature . -

Ecotoxicity Assessment :

An ecotoxicology assessment highlighted the severe impact of dinoterb on aquatic ecosystems, particularly its high toxicity to fish and daphnia populations. This study emphasized the need for stringent regulations regarding its application in agricultural settings .

Propriétés

IUPAC Name |

(2-tert-butyl-4,6-dinitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-7(15)20-11-9(12(2,3)4)5-8(13(16)17)6-10(11)14(18)19/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJYKXALMDAIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185856 | |

| Record name | Dinoterb acetate [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3204-27-1 | |

| Record name | Dinoterb acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3204-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoterb acetate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003204271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoterb acetate [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-4,6-dinitrophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOTERB ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF5NF349I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.